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Role of VISTA in myeloid cell-mediated immunosuppression

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An In-depth Technical Guide: The Role of VISTA in Myeloid Cell-Mediated Immunosuppression

Abstract

V-domain Ig Suppressor of T-cell Activation (VISTA), a member of the B7 family of immune checkpoint molecules, is a critical regulator of immune homeostasis. Uniquely, VISTA is predominantly expressed within the hematopoietic compartment, with particularly high levels on myeloid cells such as macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[1][2] This expression pattern distinguishes it from other well-known checkpoints like PD-1 and CTLA-4 and positions VISTA as a key mediator of innate immune suppression. VISTA exerts its function through multiple mechanisms, including the negative regulation of Toll-like receptor (TLR) signaling, modulation of myeloid cell chemotaxis and differentiation, and the promotion of a suppressive cytokine environment.[1][3][4] By fostering a tolerogenic state in myeloid cells, VISTA significantly contributes to the immunosuppressive tumor microenvironment (TME), thereby hampering anti-tumor T-cell responses. This guide provides a detailed examination of the molecular pathways, functional consequences, and experimental methodologies related to VISTA's role in myeloid cell-mediated immunosuppression, highlighting its importance as a therapeutic target for cancer immunotherapy.

Introduction

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant number of patients do not respond to therapies targeting the PD-1/PD-L1 and CTLA-4 pathways, indicating that other non-redundant immune-suppressive







mechanisms are at play.[3] VISTA (also known as PD-1H or VSIR) has emerged as a promising target due to its distinct expression profile and immunoregulatory functions.[5][6] Unlike checkpoints that primarily regulate T-cell effector function, VISTA is highly expressed on myeloid lineage cells, which are crucial architects of the tumor microenvironment.[7][8]

VISTA's activity on myeloid cells creates a formidable barrier to effective anti-tumor immunity by suppressing the production of pro-inflammatory mediators, promoting the differentiation of suppressive cell types like MDSCs and M2-like tumor-associated macrophages (TAMs), and inhibiting T-cell activation.[9][10][11] This technical guide will dissect the core molecular and cellular mechanisms by which VISTA on myeloid cells mediates immunosuppression, present quantitative data, detail key experimental protocols, and provide visual diagrams of the critical pathways and workflows involved.

VISTA Expression on Myeloid Subsets

VISTA is constitutively and highly expressed across various myeloid cell populations, particularly within the tumor microenvironment where its expression is often elevated compared to the periphery.[5] This high level of expression on tumor-infiltrating myeloid cells is a key feature of its biology.[12]



Myeloid Cell Subset	Key Characteristics of VISTA Expression	References
Monocytes/Macrophages	High expression on both patrolling and inflammatory monocytes. VISTA expression is associated with an M2-like, pro-tumoral macrophage phenotype.	[1][5][10]
Myeloid-Derived Suppressor Cells (MDSCs)	VISTA is highly expressed and functionally critical for the T-cell suppressive activity of both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets.	[3][4][8][13]
Dendritic Cells (DCs)	Expression is found on myeloid conventional DCs (cDCs) and inflammatory DCs. VISTA promotes a tolerogenic DC phenotype with reduced capacity for T-cell stimulation.	[3][9][14]
Neutrophils	VISTA is expressed on neutrophils and contributes to the suppression of inflammatory responses.	[1][14]

A study on patients with Acute Myeloid Leukemia (AML) demonstrated that the frequency of VISTA-expressing MDSCs is significantly higher compared to healthy controls, underscoring its role in hematological malignancies.[13]

Molecular Mechanisms of VISTA-Mediated Immunosuppression

VISTA suppresses immune responses through both cell-intrinsic signaling within the myeloid cell and through interactions with ligands on other cells, notably T cells.



Ligand Interactions in the Tumor Microenvironment

VISTA's function can be mediated by its interaction with binding partners, a process that is uniquely regulated by the local environment.

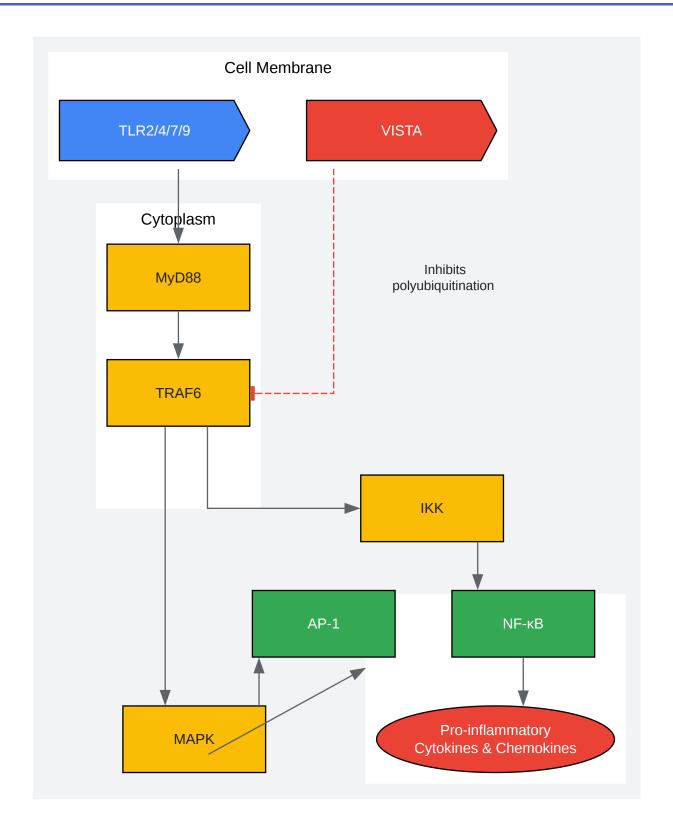
- P-selectin glycoprotein ligand 1 (PSGL-1): In the characteristically acidic TME (pH ~6.0),
 VISTA binds to PSGL-1 expressed on T cells.[7][12] This pH-dependent interaction is a key mechanism for inhibiting T-cell activation specifically within the tumor, while having minimal effect at the physiological pH found in peripheral tissues.[7][15]
- VSIG3 (V-set and Ig domain-containing 3): VISTA has also been shown to interact with VSIG3, which can suppress T-cell activation at neutral pH.[7][15]

Intrinsic Signaling Pathways in Myeloid Cells

VISTA acts as a crucial regulator of intracellular signaling cascades that dictate the myeloid cell's inflammatory status and function.

Inhibition of Toll-Like Receptor (TLR) Signaling: A primary mechanism of VISTA's suppressive function is its ability to dampen TLR-mediated inflammatory responses.[3][16][17] VISTA intrinsically modulates the polyubiquitination and protein levels of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein downstream of the MyD88-dependent TLR signaling pathway.[3][6][9] By interfering with TRAF6, VISTA effectively suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades.[3][14] This leads to a profound reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα following TLR stimulation.[16][17]



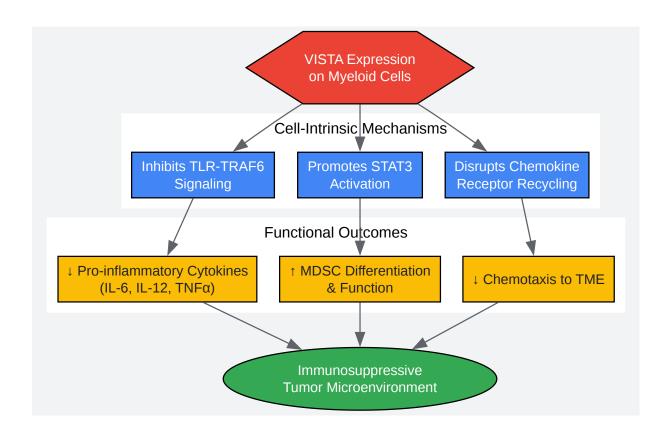


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VISTA-mediated inhibition of TLR signaling.



Modulation of Chemotaxis and Migration: VISTA plays a critical role in regulating myeloid cell trafficking. Studies have shown that VISTA deficiency profoundly impairs the chemotactic response of macrophages and MDSCs to inflammatory chemokines like CCL2, CCL3, and CCL5.[1][2] This defect is not due to altered chemokine transcription but rather to disrupted recycling of chemokine receptors, such as CCR2 and CCR5, leading to reduced migration into the TME.[1]



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Logical relationships of VISTA's immunosuppressive functions.

Functional Consequences in the Tumor Microenvironment

The molecular activities of VISTA culminate in a potent, localized immunosuppressive network driven by myeloid cells.

Altered Cytokine and Chemokine Profile



By suppressing TLR signaling, VISTA fundamentally alters the cytokine and chemokine landscape. VISTA-deficient macrophages exhibit significantly increased production of inflammatory cytokines and chemokines upon stimulation.[5][16]

Cytokine/Chemokine	Effect of VISTA Deficiency/Blockade in Myeloid Cells	References
Pro-inflammatory Cytokines		
IL-6, IL-12, TNFα	Production is significantly increased upon TLR stimulation.	[16][17]
IL-23	Production by myeloid DCs is increased.	[3][9]
Anti-inflammatory Cytokines		
IL-10	Production is reduced, shifting the balance towards inflammation.	[7]
Inflammatory Chemokines		
CCL2, CCL3, CCL4, CCL5	Levels are strikingly elevated in culture supernatants of VISTA KO macrophages at steady state.	[1][5]

Promotion of Suppressive Myeloid Phenotypes

VISTA is instrumental in shaping the identity and function of myeloid cells within the TME.

- Tumor-Associated Macrophages (TAMs): VISTA drives monocytes toward an M2-like macrophage phenotype, which is associated with tumor promotion and suppression of T-cell responses.[10][11]
- Myeloid-Derived Suppressor Cells (MDSCs): VISTA promotes the differentiation and suppressive capacity of MDSCs, in part through the activation of STAT3 signaling.[4][18]



Blockade of VISTA diminishes the T-cell suppressive functions of MDSCs.[3]

 Dendritic Cells (DCs): VISTA fosters the development of tolerogenic DCs, which are poor activators of T cells and contribute to immune tolerance.[3][9]

Key Experimental Protocols for Studying VISTA Function

Investigating the role of VISTA in myeloid cells requires specific immunological and molecular biology techniques.

Protocol: Flow Cytometric Analysis of VISTA on Myeloid Subsets

This protocol allows for the quantification of VISTA expression on different myeloid cell populations isolated from tissues (e.g., tumors, spleen).

Methodology:

- Tissue Dissociation: Harvest tumors or spleens and create single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., collagenase/DNase).
- Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
- Cell Staining:
 - Perform a live/dead stain (e.g., using a viability dye) to exclude non-viable cells.
 - Block Fc receptors with anti-CD16/32 to prevent non-specific antibody binding.
 - Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine myeloid cells includes:
 - General Myeloid: CD45, CD11b
 - MDSC Markers: Ly6G, Ly6C
 - Macrophage/DC Markers: F4/80, CD11c, MHC-II



- VISTA: Anti-VISTA antibody (e.g., clone MIH63).[1][2]
- Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.
- Data Analysis: Gate on live, CD45+ hematopoietic cells, then on CD11b+ myeloid cells. Further delineate subsets (e.g., MDSCs, macrophages) and quantify the percentage and mean fluorescence intensity (MFI) of VISTA expression on each population.[3][13]

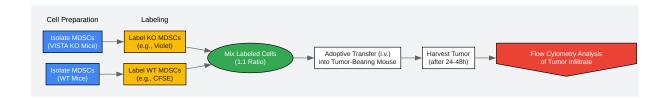
Protocol: In Vivo Myeloid Cell Migration Assay

This assay assesses the role of VISTA in the migration of myeloid cells (e.g., MDSCs) to the tumor in vivo.

Methodology:

- MDSC Isolation: Isolate MDSCs from the spleens of tumor-bearing wild-type (WT) and VISTA knockout (KO) mice.
- Fluorescent Labeling: Label WT MDSCs with one fluorescent dye (e.g., CFSE) and VISTA KO MDSCs with another spectrally distinct dye (e.g., CellTrace™ Violet) at a 1 μM concentration.[1][2]
- Cell Mixing and Transfer: Mix the two labeled populations at a 1:1 ratio. Adoptively transfer a
 total of 10 million mixed cells (5 million of each type) intravenously (i.v.) into tumor-bearing
 WT recipient mice.
- Tumor Analysis: After a set time period (e.g., 24-48 hours), harvest the tumors and prepare single-cell suspensions.
- Flow Cytometry: Analyze the tumor-infiltrating leukocytes by flow cytometry to determine the ratio of CFSE-labeled (WT) to Violet-labeled (VISTA KO) MDSCs that have migrated into the tumor. A change in the 1:1 ratio within the tumor indicates a difference in migratory capacity. [1][2]





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Experimental workflow for an in vivo MDSC migration assay.

Protocol: In Vitro Myeloid Cell Cytokine Production Assay

This method evaluates the intrinsic effect of VISTA on the production of inflammatory cytokines in response to a defined stimulus.

Methodology:

- Cell Purification: Purify specific myeloid cell subsets (e.g., macrophages, DCs) from WT and VISTA KO mice using fluorescence-activated cell sorting (FACS) to achieve high purity (>99%).[3]
- Cell Culture: Plate the purified cells (e.g., 10,000 cells/well) in a 96-well plate.
- Stimulation: Stimulate the cells with a TLR agonist, such as CpG (TLR9 agonist, 1 μg/mL) or LPS (TLR4 agonist). If testing an antibody, an anti-VISTA blocking mAb (e.g., 20 μg/mL) or an isotype control can be added to cultures of WT cells.[3]
- Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
- Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-6, TNFα, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.



Conclusion and Therapeutic Implications

VISTA is a potent, myeloid-intrinsic immune checkpoint that plays a multifaceted role in establishing and maintaining an immunosuppressive tumor microenvironment. By dampening TLR-mediated inflammation, promoting the differentiation of suppressive myeloid phenotypes, and impairing myeloid cell migration to tumors, VISTA presents a significant barrier to effective anti-tumor immunity.[1][3][9] These myeloid-centric functions are distinct from and complementary to the T-cell-focused mechanisms of PD-1 and CTLA-4.[19]

The high expression of VISTA on tumor-infiltrating myeloid cells, particularly in cancers resistant to current immunotherapies, makes it an attractive therapeutic target.[19][20] Targeting VISTA with antagonistic antibodies has the potential to reprogram the myeloid compartment from a suppressive to a pro-inflammatory state. This can augment the production of inflammatory mediators, enhance T-cell infiltration and activation, and potentially overcome adaptive resistance to other checkpoint inhibitors.[3][19] The development of VISTA-targeting agents, therefore, represents a promising strategy to broaden the efficacy of cancer immunotherapy.

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